Competitive Inhibition of Human UDP-Glucuronosyltransferase 2B7: Epicedrol vs. Cedrol and Other Sesquiterpenoids
(-)-Epicedrol exhibits a competitive inhibition constant (Kic) of 0.21 μM against recombinant human UDP-glucuronosyltransferase 2B7 (UGT2B7), compared to its epimer cedrol with a Kic of 0.15 μM [1]. This represents a 40% higher Kic value (lower apparent affinity) for epicedrol relative to cedrol under identical assay conditions. In the same study, globulol and epiglobulol showed Kic values of 5.4 μM and 4.0 μM, respectively, while longifolol and isolongifolol exhibited nanomolar affinity with Kic values of 23 nM and 26 nM [1].
| Evidence Dimension | Competitive inhibition constant (Kic) for recombinant human UGT2B7 |
|---|---|
| Target Compound Data | 0.21 μM |
| Comparator Or Baseline | Cedrol: 0.15 μM; Globulol: 5.4 μM; Epiglobulol: 4.0 μM; Longifolol: 23 nM; Isolongifolol: 26 nM |
| Quantified Difference | Epicedrol Kic is 40% higher than cedrol (lower apparent affinity); 25-fold lower than globulol; 19-fold lower than epiglobulol; 9-fold higher than longifolol |
| Conditions | Recombinant human UGT2B7 enzyme assay; substrate-independent competitive inhibition; rapidly reversible |
Why This Matters
These quantitative Kic values enable precise selection of (-)-epicedrol as a reference compound for UGT2B7 inhibition studies, where its intermediate potency distinguishes it from both more potent (longifolol) and less potent (globulol) sesquiterpenoid alcohols.
- [1] Bichlmaier, I., Kurkela, M., Siiskonen, A., Finel, M., & Yli-Kauhaluoma, J. (2007). Eudismic analysis of tricyclic sesquiterpenoid alcohols: Lead structures for the design of potent inhibitors of the human UDP-glucuronosyltransferase 2B7. Bioorganic Chemistry, 35(5), 386-400. View Source
